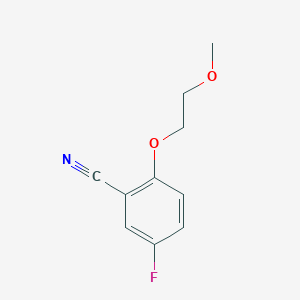

5-Fluoro-2-(2-methoxyethoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxyethoxy group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 5-Fluoro-2-(2-methoxyethoxy)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with 2-methoxyethanol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the methoxyethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, followed by purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

5-Fluoro-2-(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Scientific Research Applications

5-Fluoro-2-(2-methoxyethoxy)benzonitrile is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and the nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Fluoro-2-(2-methoxyethoxy)benzonitrile can be compared with similar compounds such as:

5-Fluoro-2-methoxybenzonitrile: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

2-(2-Methoxyethoxy)benzonitrile: Lacks the fluorine atom, affecting its reactivity and binding properties.

5-Fluoro-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a methoxyethoxy group, leading to different chemical and physical properties.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.

Biological Activity

5-Fluoro-2-(2-methoxyethoxy)benzonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring and a methoxyethoxy side chain, which contributes to its unique reactivity and biological properties. The presence of the fluorine atom enhances the compound's stability and biological activity, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that this compound exhibits notable antifungal , anticancer , and antimicrobial activities. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antifungal Activity

Preliminary studies have shown that this compound possesses antifungal properties. Its mechanism may involve disruption of nucleic acid synthesis or interference with cellular signaling processes critical for fungal growth.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it showed significant cytotoxicity against L1210 mouse leukemia cells with IC50 values in the nanomolar range . The compound's mechanism of action appears to involve conversion to active metabolites that interfere with DNA synthesis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 | < 1 | Inhibition of DNA synthesis via FdUMP release |

| 5-Fluorouracil | Various | 23.7 - 45 | Antimetabolite activity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study comparing various fluorinated compounds, this compound exhibited superior activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The benzonitrile moiety can undergo nucleophilic substitution reactions, which may disrupt essential biochemical pathways in target organisms.

- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cancer cells, which can trigger apoptosis .

- Enzyme Interaction : The methoxyethoxy group may facilitate interactions with specific enzymes or receptors involved in metabolic pathways critical for cell survival.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Study on Anticancer Activity : A study demonstrated that the compound effectively induced G2/M phase arrest in HCT-116 colorectal cancer cells by regulating cyclin B1 expression, indicating its potential as an anticancer agent .

- Fungal Inhibition Study : Another study assessed the antifungal properties against Candida species, revealing that the compound significantly reduced fungal growth compared to control groups.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Potential areas for future investigation include:

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Structural Modifications : Exploring analogs and derivatives to enhance biological activity and reduce toxicity.

- Broad-Spectrum Applications : Investigating potential uses in both medicinal and agricultural contexts.

Properties

IUPAC Name |

5-fluoro-2-(2-methoxyethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQJIBDCTLPHDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.